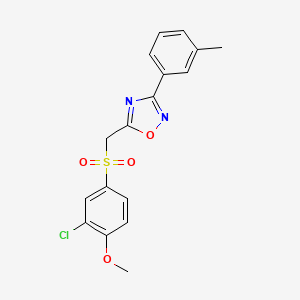
5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro-methoxyphenyl group, a sulfonylmethyl group, and a tolyl group attached to the oxadiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Introduction of the sulfonylmethyl group: This step involves the reaction of the oxadiazole intermediate with a sulfonyl chloride derivative.
Attachment of the chloro-methoxyphenyl group: This can be done through nucleophilic substitution reactions.
Attachment of the tolyl group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the tolyl group.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation products: Oxidized derivatives of the methoxy or tolyl groups.
Reduction products: Sulfide derivatives.
Substitution products: Compounds with various functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of novel heterocyclic compounds:
Biology
Biological activity studies: The compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
Drug development: The compound may be investigated as a potential lead compound for the development of new drugs targeting specific diseases.
Industry
Material science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a tolyl group.
5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Uniqueness
The uniqueness of 5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
5-[(3-chloro-4-methoxyphenyl)sulfonylmethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-11-4-3-5-12(8-11)17-19-16(24-20-17)10-25(21,22)13-6-7-15(23-2)14(18)9-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHYYYOJFNRNKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-fluorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2429792.png)
![Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate](/img/structure/B2429793.png)
![1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2429795.png)
![N-methyl-N-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2429797.png)
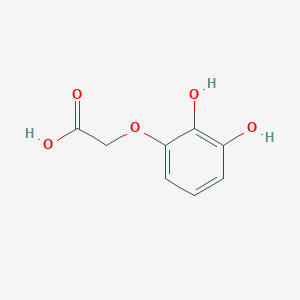
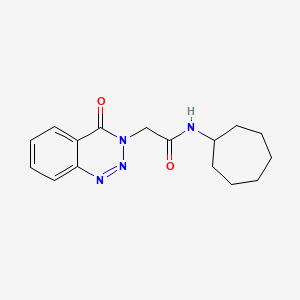
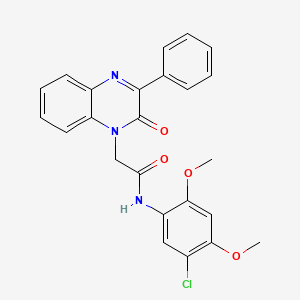
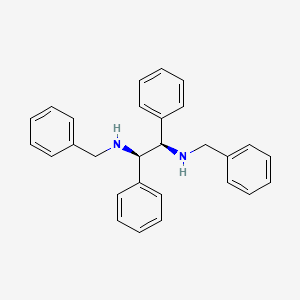
![2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B2429805.png)
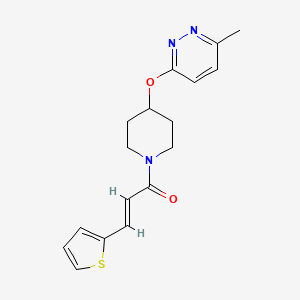
![N-{3-[(2-ETHOXYPHENYL)AMINO]QUINOXALIN-2-YL}THIOPHENE-2-SULFONAMIDE](/img/structure/B2429808.png)
![N-(2,4-difluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2429809.png)
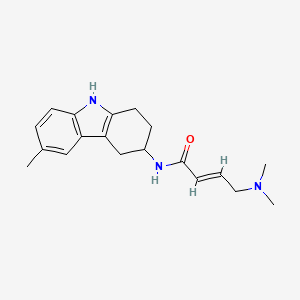
![6-[5-(2-Chlorophenyl)-3-methylfuran-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2429811.png)
